REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:18]([CH:19]=[O:20])=[CH:17][C:16]2[C:11](=[C:12]([CH3:21])[CH:13]=[CH:14][CH:15]=2)[N:10]=1.[BH4-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:18]([CH2:19][OH:20])=[CH:17][C:16]2[C:11](=[C:12]([CH3:21])[CH:13]=[CH:14][CH:15]=2)[N:10]=1 |f:1.2|
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Name
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2-(2-methoxyphenyl)-8-methylquinoline-3-carbaldehyde
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Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C1=NC2=C(C=CC=C2C=C1C=O)C
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Name
|
|
Quantity
|
0.0378 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1=NC2=C(C=CC=C2C=C1CO)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |